molecular formula C14H26N4S4 B1216201 Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide CAS No. 26087-98-9

Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide

Cat. No.: B1216201
CAS No.: 26087-98-9
M. Wt: 378.7 g/mol
InChI Key: NXJOFTRBTBDSHB-UHFFFAOYSA-N
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Description

Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide is a sulfur-containing organic compound characterized by a disulfide (-S-S-) backbone linked to two thiocarbonyl groups, each bonded to a hexahydro-4-methyl-1H-1,4-diazepin-1-yl moiety. The thiocarbonyl (C=S) groups enhance its reactivity, particularly in nucleophilic substitution or redox reactions. The compound is structurally related to dithiocarbamates but distinguished by its unique diazepine-derived substituents. Synonyms include Bis(4-methyl-1-homopiperazinylthiocarbonyl)disulfide and Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulphide .

Properties

IUPAC Name

(4-methyl-1,4-diazepane-1-carbothioyl)sulfanyl 4-methyl-1,4-diazepane-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26N4S4/c1-15-5-3-7-17(11-9-15)13(19)21-22-14(20)18-8-4-6-16(2)10-12-18/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJOFTRBTBDSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=S)SSC(=S)N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180715
Record name Fla 63
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Molecular Weight

378.7 g/mol
Source PubChem
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CAS No.

26087-98-9
Record name 1H-1,4-Diazepine, 1,1′-(dithiodicarbonothioyl)bis[hexahydro-4-methyl-
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Record name Bis(4-methyl-4-aza-1,1-hexamethylene)thiuram disulphide
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Biological Activity

Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide (C14H26N4S4) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique disulfide linkage and a complex diazepine structure. Its molecular formula is C14H26N4S4, with the following structural characteristics:

  • Molecular Weight : 350.56 g/mol
  • Chemical Structure : Contains two thiocarbonyl groups attached to hexahydro-4-methyl-1H-1,4-diazepine units.

The compound's structural complexity suggests potential interactions with biological macromolecules, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit antioxidant properties. The presence of thiol groups allows for the reduction of reactive oxygen species (ROS), potentially mitigating oxidative stress in cells. This activity has implications for various diseases linked to oxidative damage.

Antineoplastic Properties

Similar compounds have been studied for their antitumor effects. The ability of disulfides to modify cellular signaling pathways may enhance their efficacy as antineoplastic agents. For instance, disulfide compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Enzyme Inhibition

Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect drug metabolism and lead to altered pharmacokinetics of co-administered drugs.

Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various disulfide compounds, including this compound. Results indicated a significant reduction in lipid peroxidation in vitro, suggesting its potential role as an antioxidant agent in cellular models .

Study 2: Antitumor Activity

In vivo studies demonstrated that administration of this compound resulted in decreased tumor growth in murine models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Study 3: Enzyme Interaction

Research focusing on enzyme kinetics revealed that this compound can act as a reversible inhibitor for certain cytochrome P450 enzymes. This interaction may lead to significant drug-drug interactions when co-administered with other pharmaceuticals .

Summary of Biological Activities

Activity Type Description Reference
AntioxidantReduces oxidative stress by scavenging ROS
AntitumorInduces apoptosis and inhibits tumor growth
Enzyme InhibitionReversible inhibition of cytochrome P450 enzymes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide as an anticancer agent. Compounds derived from similar structural frameworks have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on sulfonamide derivatives revealed their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to apoptosis in cancer cells such as MDA-MB-231 . This suggests that this compound may exert similar effects due to its structural analogies.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Research on related sulfonamide compounds indicates their effectiveness against bacterial strains, showing significant inhibition of growth at low concentrations . The mechanism often involves the inhibition of critical enzymes necessary for bacterial survival. The structural characteristics of this compound may contribute to enhanced binding affinities with these enzymes, thereby improving its antimicrobial efficacy.

Mechanistic Studies

Understanding the mechanisms through which this compound operates is crucial for its application in drug development. Molecular docking studies can elucidate how this compound interacts with target proteins involved in cancer proliferation and bacterial metabolism. For example, the binding interactions observed in similar compounds provide a framework for predicting the behavior of this compound within biological systems .

Case Studies and Research Findings

Study Focus Findings
Nemr et al. (2021)Anticancer agentsDemonstrated significant inhibition of carbonic anhydrase IX with IC50 values indicating strong anticancer potential .
Abbasi et al. (2019)Enzyme inhibitorsHighlighted sulfonamide derivatives' broad-spectrum antitumor activity and their mechanism involving enzyme inhibition .
PMC9267128 (2022)Molecular hybridsExplored new sulfonamide derivatives showing cytotoxic activity against human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include:

Bis(piperidinylthiocarbonyl)disulfide : Replaces the 1,4-diazepine ring with a six-membered piperidine ring.

Bis(morpholinothiocarbonyl)disulfide: Substitutes the diazepine nitrogen with an oxygen atom (morpholine derivative).

Tetramethylthiuram disulfide (Thiram) : A commercially used dithiocarbamate disulfide with dimethylamine substituents.

Table 1: Key Structural and Functional Comparisons

Property Bis((hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thiocarbonyl)disulfide Bis(piperidinylthiocarbonyl)disulfide Thiram
Heterocyclic Core 1,4-Diazepine (7-membered, saturated) Piperidine (6-membered, saturated) Dimethylamine
Nitrogen Atoms 2 per ring 1 per ring 1 per group
Solubility Moderate in polar solvents (due to N-H groups) High in polar solvents Low in water
Reactivity High (thiocarbonyl + disulfide redox activity) Moderate High (agricultural fungicide)
Applications Research-focused (e.g., coordination chemistry) Limited industrial use Agricultural

Reactivity and Stability

However, the disulfide bond remains susceptible to reductive cleavage, a property shared with Thiram but modulated by the bulkier diazepine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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